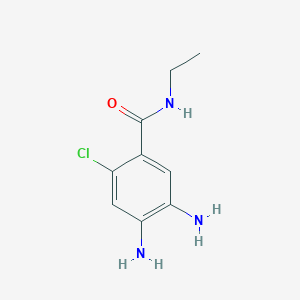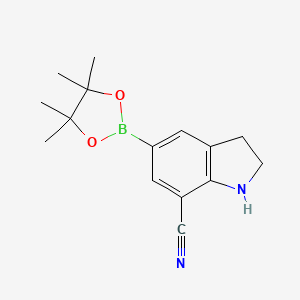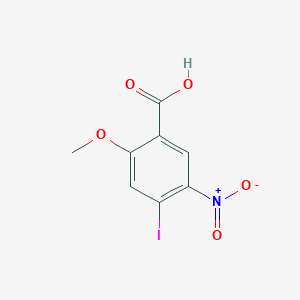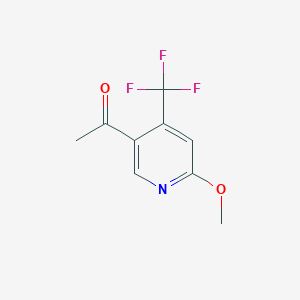
4,5-diamino-2-chloro-N-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diamino-2-chloro-N-ethylbenzamide: is a specialized chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.66 g/mol . This compound is characterized by its distinct properties, making it a valuable resource in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diamino-2-chloro-N-ethylbenzamide typically involves multi-step organic reactions. One common method includes the chlorination of a benzamide precursor followed by amination reactions to introduce the amino groups at the 4 and 5 positions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for temperature and pressure control is common to maintain consistency in product quality.
Chemical Reactions Analysis
Types of Reactions: 4,5-Diamino-2-chloro-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, often under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
4,5-Diamino-2-chloro-N-ethylbenzamide is utilized in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-diamino-2-chloro-N-ethylbenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
4,5-Diamino-2-chlorobenzonitrile: This compound shares a similar structure but with a nitrile group instead of an ethyl group.
2,4-Diamino-6-chloropyrimidine: Another similar compound with a pyrimidine ring structure.
Uniqueness: 4,5-Diamino-2-chloro-N-ethylbenzamide is unique due to its specific substitution pattern and the presence of both amino and chloro groups on the benzamide ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12ClN3O |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
4,5-diamino-2-chloro-N-ethylbenzamide |
InChI |
InChI=1S/C9H12ClN3O/c1-2-13-9(14)5-3-7(11)8(12)4-6(5)10/h3-4H,2,11-12H2,1H3,(H,13,14) |
InChI Key |
YETIZGBXHZLQMT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1Cl)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl5-methylthieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13022463.png)

![6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13022472.png)
![5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13022474.png)
![6-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13022477.png)

![Methyl 6-chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13022495.png)




![3-Bromo-4-chlorobenzo[d]isoxazole](/img/structure/B13022552.png)
![5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzene-1,3-diamine](/img/structure/B13022556.png)
